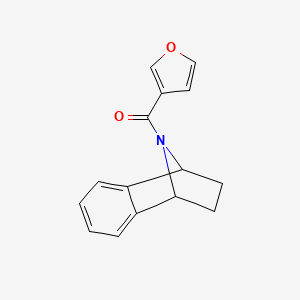

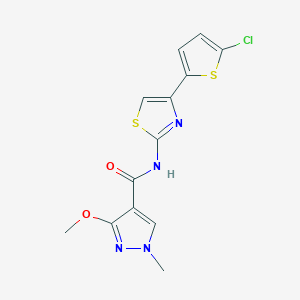

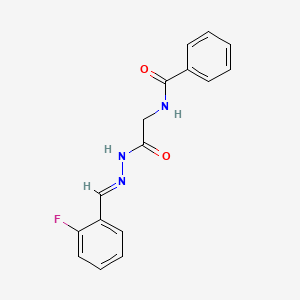

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalene and has a furan ring in its structure.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of bis-benzoquinoline derivatives : A study detailed the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives via a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran, catalyzed by iodine. This reaction demonstrates the potential of furan derivatives in synthesizing complex quinoline structures, which have various applications in medicinal chemistry and materials science (Dong‐Sheng Chen et al., 2013).

Aza-Piancatelli rearrangement : Another significant application involves the use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This method showcases the role of furan derivatives in the efficient synthesis of cyclic compounds with potential pharmaceutical applications (B. Reddy et al., 2012).

Potential Applications

Protein tyrosine kinase inhibitory activity : Furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. This study highlights the potential therapeutic applications of furan derivatives in designing new inhibitors for protein tyrosine kinases, which are key targets in cancer therapy (Feilang Zheng et al., 2011).

Antimicrobial activity : The synthesis and antimicrobial evaluation of dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were reported, indicating the antimicrobial potential of furan derivatives against various microorganisms. Such compounds could be explored further for developing new antimicrobial agents (C. Kırılmış et al., 2009).

Catalytic reduction of biomass-derived furanic compounds : Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals and fuels demonstrates the role of furan derivatives in sustainable chemistry and biofuel production (Y. Nakagawa et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone are the extracellular signal-regulated kinases (ERKs) . ERKs are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .

Mode of Action

This compound interacts with its targets by binding to the active pockets of ERK1 and ERK2 . This interaction inhibits the ERKs/RSK2 signaling pathway, thereby suppressing NF-κB transactivation activity .

Biochemical Pathways

The compound affects the ERKs/RSK2 signaling pathway, which plays a crucial role in cell proliferation, transformation, and cancer cell metastasis . By inhibiting this pathway, the compound suppresses the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .

Pharmacokinetics

The compound is known to be soluble in chloroform , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell migration . For instance, JB6 Cl41 cell migration enhanced by EGF treatment is dramatically suppressed by the compound in a dose-dependent manner .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone are not well-studied. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

The cellular effects of this compound are not well-documented. Some furan derivatives have been shown to have cytotoxic effects on lung carcinoma cells

Propiedades

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHMUMGROVRWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)

![8-(benzylamino)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767657.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one](/img/structure/B2767660.png)

![2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2767662.png)

![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B2767666.png)